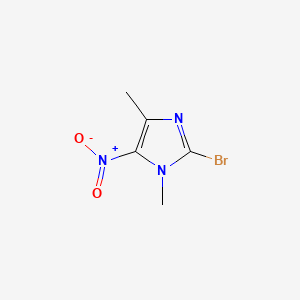

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

105983-47-9 |

|---|---|

Molecular Formula |

C5H6BrN3O2 |

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-bromo-1,4-dimethyl-5-nitroimidazole |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)8(2)5(6)7-3/h1-2H3 |

InChI Key |

HMBPAFQYDJDCLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Bromo 1,4 Dimethyl 5 Nitro 1h Imidazole and Its Analogues

Foundational Synthetic Routes to Substituted Imidazoles

The construction of the core imidazole (B134444) ring is the initial step in synthesizing complex derivatives. Several powerful methods have been developed, ranging from classic multicomponent reactions to modern transition metal-catalyzed processes.

Multicomponent Reaction Protocols (e.g., Debus-Radziszewski Variants)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Debus-Radziszewski imidazole synthesis is a cornerstone MCR for preparing imidazoles. wikipedia.orgdbpedia.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a derivative), an aldehyde, and two equivalents of ammonia (B1221849). dbpedia.orgscribd.com

The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. wikipedia.orgscribd.com This intermediate then condenses with an aldehyde to form the final imidazole ring. wikipedia.org A significant modification of this protocol, which allows for the synthesis of N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. wikipedia.orgwikiwand.com This variant has been widely applied, for instance, in the synthesis of 1,3-dialkylimidazolium ionic liquids. wikiwand.com The versatility of the Debus-Radziszewski reaction has been expanded through the use of various catalysts and conditions to improve yields and broaden the substrate scope. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Varies (e.g., InCl₃·3H₂O, BF₃·SiO₂, p-TSA) | 2,4,5-Trisubstituted Imidazole | nih.gov |

| Modified Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium (B1175870) Acetate | Varies | 1,2,4,5-Tetrasubstituted Imidazole | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and regioselective methods for constructing and functionalizing imidazole rings. Catalysts based on copper, palladium, rhodium, and nickel have been instrumental in developing novel synthetic routes. researchgate.netresearchgate.net

Copper-catalyzed reactions are particularly prominent. One such method involves the oxidative diamination of terminal alkynes with amidines, using oxygen as the oxidant, to produce 1,2,4-trisubstituted imidazoles. chim.itorganic-chemistry.org Copper nanoparticles have also been employed to mediate the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines. beilstein-journals.org

Palladium and nickel catalysts are often used for cross-coupling reactions to introduce aryl or alkenyl groups onto the imidazole core via C-H activation. researchgate.netresearchgate.net For example, nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been described. researchgate.net Rhodium(II) catalysts facilitate the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles through a rhodium iminocarbenoid intermediate. organic-chemistry.org These methods provide access to highly functionalized imidazoles that are not readily accessible through traditional means. researchgate.net

| Metal Catalyst | Reactants | Reaction Type | Key Feature | Reference |

| Copper | Terminal Alkynes, Amidines | Oxidative Cycloaddition | Regioselective diamination | chim.itorganic-chemistry.org |

| Palladium | Aryl Halides, Imines, Carbon Monoxide | Tandem Carbonylation/Cycloaddition | Forms 1,3-dipole intermediate | researchgate.net |

| Nickel | Imidazoles, Phenol Derivatives | C-H Arylation | C-H/C-O coupling | researchgate.net |

| Rhodium | 1-Sulfonyl Triazoles, Nitriles | Cycloaddition | Involves rhodium iminocarbenoid | organic-chemistry.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents an important strategy for imidazole synthesis, often involving the formation of C-N and C-C bonds under oxidative conditions. These reactions can be catalyzed by various metals or mediated by non-metal oxidants.

A notable example is the copper-catalyzed oxidative cyclization for synthesizing formyl-substituted imidazo[1,2-a]pyridines, where an aldehyde group is preserved in the final product. beilstein-journals.org Another approach involves the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H₂SO₄ system to prepare imidazole-substituted cyclic iodonium (B1229267) salts. nih.gov Furthermore, an electrochemical, metal-free method has been developed for the oxidative tandem cyclization of aryl ketones and benzylamines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org These methodologies highlight the utility of oxidation to drive the formation of the heterocyclic ring. beilstein-journals.org

Regioselective Introduction of Bromo and Nitro Substituents

Once the imidazole core is formed, the regioselective introduction of functional groups is critical for synthesizing a specific target like 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole. The electronic nature of the imidazole ring and the influence of existing substituents dictate the positions of electrophilic substitution.

Controlled Nitration of Imidazole Ring Systems

The nitration of imidazole rings is a classic electrophilic aromatic substitution. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration. A common nitrating mixture is nitric acid in sulfuric acid. The position of nitration is heavily influenced by the substituents already present on the ring. For instance, in the synthesis of precursors to drugs like Pretomanid, 2-bromo-4-nitro-1H-imidazole is a key intermediate, indicating that nitration can occur at the C4 position. acs.orgresearchgate.net

The synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been reported starting from 4(5)-nitroimidazole, which is first brominated and then alkylated. researchgate.net This implies a synthetic sequence where the nitro group is introduced prior to other functionalizations. The choice of nitrating agent can also direct the regioselectivity; systems like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) have been used for highly regioselective nitrations in other heterocyclic systems, offering an alternative to classical methods. nih.gov

| Starting Material | Nitrating Agent | Product(s) | Key Observation | Reference |

| 2-Nitrotoluene | Nitric acid, Acetic anhydride, Zeolite Hβ | 2,4-Dinitrotoluene (97%), 2,6-Dinitrotoluene (3%) | High regioselectivity towards 2,4-DNT | researchgate.net |

| 4-Nitrotoluene | Nitric acid, Chloroacetic anhydride, Zeolite Hβ | 2,4-Dinitrotoluene (>99%) | Quantitative yield of a single isomer | researchgate.net |

| Azatricyclic Carbamates | TBAN-TFAA | 3-Nitro derivatives | Exclusive nitration at a specific position | nih.gov |

Selective Bromination Procedures (e.g., N-Bromosuccinimide, Molecular Bromine)

Bromination of the imidazole ring can be achieved using various brominating agents, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common. chadsprep.commasterorganicchemistry.com The choice of reagent and reaction conditions determines the outcome and selectivity.

In the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, 4(5)-nitroimidazole is treated with elemental bromine in water to achieve dibromination. researchgate.net This dibrominated intermediate is then alkylated. researchgate.net In other cases, selective monobromination is required. For example, treating 1-methyl-2-nitroimidazole (B155463) with bromine in dioxane can be controlled to give a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole. researchgate.net

NBS is often preferred for its ability to provide a low, steady concentration of Br₂, which can prevent side reactions like addition to double bonds in other contexts. masterorganicchemistry.commanac-inc.co.jp For deactivated aromatic rings, bromination with NBS in concentrated sulfuric acid has proven effective. researchgate.net An efficient synthesis of 2-bromo-4-nitroimidazole (B1265489) involves the dibromination of 4-nitroimidazole (B12731) followed by a selective reductive debromination step, highlighting a sophisticated strategy to control the final substitution pattern. acs.org

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

| 4(5)-Nitroimidazole | Bromine (Br₂) | Water, NaHCO₃ | 2,4(5)-Dibromo-5(4)-nitroimidazole | researchgate.net |

| 1-Methyl-2-nitroimidazole | Bromine (Br₂) | Dioxane | 4-Bromo- and 5-bromo-1-methyl-2-nitroimidazole | researchgate.net |

| 4-Nitroimidazole | Bromine (Br₂) | Aqueous HBr | 2,5-Dibromo-4-nitro-1H-imidazole | acs.org |

| Deactivated Aromatics | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Monobrominated derivatives | researchgate.net |

Methylation Strategies for N1 and C4 Positions

The introduction of methyl groups at specific positions on the imidazole ring is a fundamental aspect of the synthesis.

The methylation of the N1 nitrogen of the imidazole ring is typically achieved through an alkylation reaction. The regioselectivity of N-alkylation of nitroimidazoles can be influenced by steric effects and reaction conditions. For 2-methyl-5-nitroimidazole (B138375), alkylation tends to favor the N1 position due to the steric hindrance from the adjacent nitro group.

The choice of base and solvent is critical for optimizing the yield of N-alkylation. Studies have shown that using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) as the solvent at an elevated temperature of 60°C provides good to excellent yields (66-85%) for the N-alkylation of nitroimidazoles. This system is often superior to other combinations such as KOH/DMSO or K₂CO₃/DMF. The reaction time is also reduced at higher temperatures, typically ranging from one to three hours.

Table 2: Conditions for N-Alkylation of Nitroimidazoles

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Citation |

| 4-Nitroimidazole | Various | K₂CO₃ | Acetonitrile | 60 °C | 66-85% | |

| 5-Nitroimidazole | Various | K₂CO₃ | Acetonitrile | 60 °C | 66-85% | |

| 4(5)-Nitroimidazole | Various | KOH or K₂CO₃ | DMSO or DMF | Room Temp. | Low | |

| 2-Methyl-5-nitro-1H-imidazole | Methyl Iodide | K₂CO₃ | - | - | - | thieme-connect.com |

Direct C-H methylation of an existing nitroimidazole ring is challenging. A more effective and common strategy is to start with a precursor that already contains the methyl group at the desired position. For the synthesis of the target compound, 4-methylimidazole (B133652) is an ideal starting material. prepchem.com This precursor can then be nitrated to introduce the nitro group at the C5 position.

A reported synthesis for 4-methyl-5-nitroimidazole (B43955) involves the nitration of 4-methylimidazole using a mixture of fuming nitric acid and sulfuric acid, with heating at 100°C for 2.5 hours. prepchem.com This stepwise approach, where the C4-methyl group is incorporated from the start, is a highly efficient way to construct the desired 1,4-dimethyl-5-nitro-1H-imidazole scaffold.

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process starting from simpler, commercially available imidazole precursors.

A logical and efficient synthetic route to this compound begins with 4-methylimidazole. The synthesis proceeds through the following key steps:

Nitration: The first step is the nitration of 4-methylimidazole. This is typically carried out using a mixture of strong acids, such as fuming nitric acid and concentrated sulfuric acid, at elevated temperatures to yield 4-methyl-5-nitroimidazole. prepchem.com

N-Methylation: The second step involves the alkylation of the N1 position of 4-methyl-5-nitroimidazole. This can be effectively accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate in acetonitrile. This step produces the intermediate 1,4-dimethyl-5-nitro-1H-imidazole.

Bromination: The final step is the electrophilic bromination of 1,4-dimethyl-5-nitro-1H-imidazole. The C2 position is the most nucleophilic and sterically accessible site for bromination. The reaction is typically performed with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to afford the target compound, this compound. youtube.com

Functional Group Interconversions Leading to the Target Compound

The synthesis of this compound is not typically a direct, one-step process but rather involves a series of functional group interconversions starting from more readily available precursors. A common strategy involves the sequential introduction of the required substituents onto the imidazole ring.

One logical synthetic route commences with a commercially available nitroimidazole derivative, such as 2-methyl-5-nitro-1H-imidazole. The first step in this sequence is the N-alkylation of the imidazole nitrogen. For instance, the methylation of 2-methyl-4-nitro-1H-imidazole using reagents like methyl iodide in the presence of a base such as potassium carbonate has been reported to produce 1,2-dimethyl-4-nitro-1H-imidazole. thieme-connect.com A similar N-methylation of 2-methyl-5-nitroimidazole would yield 1,2-dimethyl-5-nitro-1H-imidazole. Studies on the alkylation of 4- and 5-nitroimidazoles have shown that reaction conditions, such as the choice of base and solvent, significantly influence the yield, with potassium carbonate in acetonitrile at elevated temperatures providing good results.

Following N-alkylation, the next key transformation is the selective bromination of the imidazole ring. The bromination of N-alkylated imidazoles with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the ring. thieme-connect.com For 1,2-dimethyl-5-nitro-1H-imidazole, the electron-donating methyl groups and the deactivating nitro group will direct the electrophilic bromine to the available C4 or C2 position. However, direct bromination of a pre-formed 1,4-dimethyl-5-nitro-1H-imidazole at the C2 position would be the final step to yield the target compound.

An alternative pathway could involve the bromination of the imidazole ring prior to N-alkylation. For example, the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole starts with the bromination of 4(5)-nitroimidazole, followed by methylation with dimethyl sulfate (DMS). mdpi.com This suggests that a similar approach starting with 4-methyl-5-nitroimidazole could be envisioned, followed by bromination and then N-methylation, or bromination of a 1,4-dimethyl-5-nitro-1H-imidazole precursor. A patent describes the synthesis of 4-bromo-2-nitro-1H-imidazole by first protecting the imidazole nitrogen to direct bromination to the C4 position, followed by deprotection, highlighting the importance of directing group strategy in achieving regioselectivity. google.com

Table 1: N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-nitro-1H-imidazole | Methyl iodide | K₂CO₃ | 1,2-Dimethyl-4-nitro-1H-imidazole | 70 | thieme-connect.com |

| 4-Nitroimidazole | Various alkyl halides | K₂CO₃ / Acetonitrile | 1-Alkyl-4-nitroimidazoles | 66-85 | |

| 2-Methyl-5-nitroimidazole | Acrylonitrile | K₂CO₃ | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanenitrile | Good | researchgate.net |

Reactivity and Derivative Chemistry of Substituted Bromo-Nitro-Dimethylimidazoles

The presence of a bromine atom, a nitro group, and two methyl groups on the imidazole ring imparts a rich and varied reactivity to this compound and its analogues. This allows for a wide range of chemical transformations to generate diverse derivatives.

The bromine atom on the nitroimidazole ring is susceptible to nucleophilic aromatic substitution (SNA_r), a reaction facilitated by the electron-withdrawing nature of the nitro group. researchgate.net The position of the nitro group relative to the halogen is crucial for this activation. In compounds like 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, the bromine at the C2 position is reported to be more reactive towards hard nucleophiles like cyanide or methoxide (B1231860) anions. researchgate.net This is attributed to the significant electron-withdrawing effect of the adjacent nitro group at the C5 position, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.

In contrast, soft nucleophiles such as amines and thiols tend to react preferentially at the C4 position of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. researchgate.net This differential reactivity allows for the selective functionalization of di-brominated nitroimidazoles. For this compound, the single bromine at the C2 position, activated by the adjacent C5-nitro group, is expected to be a prime site for substitution by a variety of nucleophiles. Studies on other bromo-nitroimidazoles have shown that the bromine can be displaced by nucleophiles such as alkoxides and thiolates. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom in bromo-nitroimidazoles serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been successfully applied to bromo-nitroimidazole systems. nih.gov For instance, a one-pot regioselective Suzuki-Miyaura reaction has been developed for 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, allowing for the introduction of a wide range of aryl and heteroaryl groups. mdpi.comresearchgate.net This methodology provides an efficient route to 2,4-disubstituted 5-nitroimidazole derivatives. mdpi.comresearchgate.net Given these precedents, this compound is expected to be a suitable substrate for Suzuki-Miyaura coupling, enabling the synthesis of 2-aryl-1,4-dimethyl-5-nitro-1H-imidazoles. The reaction typically employs a palladium catalyst and a base to facilitate the coupling with various boronic acids. clockss.orgacs.org

The Sonogashira coupling is another important palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has also been successfully performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrating that alkynyl groups can be introduced at the bromine-substituted positions. mdpi.comresearchgate.net This allows for the synthesis of alkynylated nitroimidazole derivatives. The Sonogashira reaction on this compound would provide a direct route to 2-alkynyl-1,4-dimethyl-5-nitro-1H-imidazoles, which are versatile intermediates for further chemical modifications.

Table 2: Cross-Coupling Reactions on Bromo-Nitroimidazoles

| Substrate | Coupling Reaction | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura | (Hetero)arylboronic acids | 2,4-Di(hetero)aryl-1-methyl-5-nitro-1H-imidazole | mdpi.comresearchgate.net |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Sonogashira | Terminal alkynes | 2,4-Dialkynyl-1-methyl-5-nitro-1H-imidazole | mdpi.comresearchgate.net |

| Bromoindoles | Sonogashira | Alkynes | Alkynylindoles | researchgate.net |

The nitro group of this compound is a key functional group that can be readily reduced to an amino group, providing access to a different class of derivatives with altered electronic and biological properties. The reduction of nitroimidazoles is a well-established transformation. nih.gov

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. thieme-connect.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or zinc (Zn) dust in the presence of ammonium chloride are also effective for the reduction of aromatic nitro groups. thieme-connect.com The choice of reducing agent can sometimes allow for chemoselectivity in polyfunctional molecules.

Furthermore, the reduction of the nitro group in nitroimidazoles can be achieved enzymatically. For example, the hydrogenase from Clostridium pasteurianum has been shown to reduce various 2-, 4-, and 5-nitroimidazole compounds. nih.gov The reduction of the nitro group to an amine dramatically changes the electronic nature of the imidazole ring, making the resulting aminoimidazole more electron-rich and altering its reactivity in subsequent reactions.

The methyl groups at the N1 and C4 positions of this compound also present opportunities for further functionalization, although they are generally less reactive than the C-Br bond or the nitro group.

Functionalization of alkyl groups attached to heterocyclic rings can be challenging but is an active area of research. One approach involves the transformation of the alkyl group into a more reactive functional group. For example, a study on a related compound, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, demonstrated that the chloromethyl group can undergo reactions with various carbonyl compounds in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), a single-electron transfer reagent. mdpi.com This leads to the formation of new carbon-carbon bonds at the benzylic position. mdpi.com

While direct C-H functionalization of the methyl groups on the imidazole ring is less common, it is a potential route for derivatization. Research into the palladium-catalyzed functionalization of alkyl groups adjacent to azole rings has shown that C-C and C-heteroatom bonds can be formed, although this is highly dependent on the specific substrate and reaction conditions. Such strategies could potentially be adapted for the functionalization of the methyl groups on the this compound scaffold, opening up further avenues for creating novel analogues.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1,4 Dimethyl 5 Nitro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra offer fundamental insights into the proton and carbon frameworks of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is expected to exhibit distinct signals corresponding to the two methyl groups. The N-methyl group (N-CH₃) and the C-methyl group (C-CH₃) would likely appear as singlets, with their chemical shifts influenced by the electronic effects of the nitro group and the imidazole (B134444) ring. Based on data for similar dimethyl-nitroimidazole structures, the N-CH₃ signal is anticipated in the range of 3.8-4.2 ppm, while the C-CH₃ signal is expected to be further upfield, around 2.4-2.7 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. For this compound, five distinct signals are predicted. The chemical shifts would reflect the electronic environment of each carbon, with carbons attached to or near the electronegative nitro group and bromine atom being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-Br | - | ~120-125 |

| C4-CH₃ | - | ~145-150 |

| C5-NO₂ | - | ~135-140 |

| N1-CH₃ | ~3.8-4.2 | ~33-36 |

| C4-CH₃ | ~2.4-2.7 | ~12-15 |

Note: These are estimated values based on known substituent effects on imidazole rings and may differ from experimental values.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the regiochemistry of the substituents.

COSY (Correlation Spectroscopy) : A COSY experiment would show no correlations, as there are no vicinal protons in the structure, confirming the isolated nature of the methyl groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate the proton signals of the methyl groups to their directly attached carbon atoms, allowing for the definitive assignment of the methyl carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula for this compound is C₅H₆BrN₃O₂. cymitquimica.com

Molecular Ion Peak : In a high-resolution mass spectrum (HRMS), the compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The calculated monoisotopic mass is 218.9643 Da.

Fragmentation Pattern : While specific experimental fragmentation data is not available, a predictable fragmentation pathway under electron ionization (EI) would involve initial cleavages of the weakest bonds. Common fragmentation patterns for nitroimidazoles include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The loss of a methyl radical (CH₃) or the bromine atom (Br) are also plausible fragmentation pathways.

Table 2: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.02 g/mol cymitquimica.com |

| Monoisotopic Mass | 218.9643 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

IR Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group. Asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other significant peaks would include C-H stretching and bending vibrations from the methyl groups, C-N stretching vibrations, and the characteristic stretching and ring vibrations of the imidazole core. The C-Br stretch is typically weak and appears in the fingerprint region (below 600 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The imidazole ring vibrations would also be Raman active.

Table 3: Expected IR and Raman Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-O Asymmetric Stretch | 1520-1560 | IR |

| N-O Symmetric Stretch | 1340-1380 | IR, Raman |

| C-H Stretch (Methyl) | 2950-3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1450-1600 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Based on the structures of similar substituted imidazoles, the molecule is expected to be largely planar, with the nitro group potentially twisted slightly out of the plane of the imidazole ring. The bond lengths and angles would be influenced by the electronic nature of the substituents, with the C-NO₂ and C-Br bonds exhibiting lengths typical for such bonds on an aromatic ring.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For C₅H₆BrN₃O₂, the theoretical elemental composition can be calculated.

Table 4: Elemental Analysis Data

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 27.29 |

| Hydrogen | H | 1.008 | 6 | 2.75 |

| Bromine | Br | 79.90 | 1 | 36.31 |

| Nitrogen | N | 14.01 | 3 | 19.09 |

| Oxygen | O | 16.00 | 2 | 14.54 |

Calculated based on the molecular formula C₅H₆BrN₃O₂.

This comprehensive analytical characterization, combining both experimental predictions and data from analogous structures, provides a robust profile for this compound.

Theoretical and Computational Investigations of 2 Bromo 1,4 Dimethyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of chemical compounds. These methods, particularly those based on Density Functional Theory, provide deep insights into the behavior of molecules at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, providing key data such as bond lengths, bond angles, and dihedral angles.

A comprehensive search for published literature did not yield specific DFT geometry optimization results or a detailed analysis of the electronic structure for 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole. Therefore, a data table of its optimized geometrical parameters cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Specific HOMO-LUMO energy values and a corresponding FMO analysis for this compound are not available in the reviewed scientific literature. As a result, a data table of its FMO properties cannot be generated.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a localized picture of electron density in a molecule, revealing details about charge transfer, hyperconjugative interactions, and resonance, which contribute to molecular stability.

Detailed NBO analysis, including specific data on hyperconjugative interactions and stabilization energies for this compound, has not been found in published research.

Prediction of Chemical Reactivity and Regioselectivity through Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of different sites within a molecule and the regioselectivity of its reactions. These methods can involve analyzing the distribution of electrostatic potential, condensed Fukui functions, or other reactivity descriptors derived from quantum chemical calculations to foresee how a molecule will interact with reagents.

While the methodologies for predicting chemical reactivity and regioselectivity are well-established, specific computational studies applying these methods to this compound to predict its reaction outcomes could not be identified.

Molecular Dynamics Simulations and Fragmentation Studies

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and can be used to study fragmentation pathways under specific conditions, which is particularly relevant for understanding mass spectrometry results or decomposition mechanisms.

No specific studies detailing molecular dynamics simulations or fragmentation patterns for this compound were found in the available literature.

Reaction Mechanism Elucidation via Transition State Calculations

The elucidation of reaction mechanisms at a molecular level can be achieved by locating and characterizing the transition state structures for a given chemical transformation. Computational methods, particularly DFT, are used to calculate the energy of these high-energy intermediates, which allows for the determination of activation barriers and the validation of proposed reaction pathways.

A search for published research yielded no specific transition state calculations or mechanistic studies involving this compound.

Mechanistic Research of Halogenated Nitroimidazoles Non Clinical Focus

Biochemical Activation Pathways of Nitroimidazole Moiety

The nitroimidazole core is not inherently reactive but functions as a prodrug, requiring biochemical activation to exert its effects. researchgate.net This activation is a reductive process centered on the nitro group (NO2) attached to the imidazole (B134444) ring. The process is predominantly carried out by specific enzymes within target cells, transforming the stable parent compound into highly reactive cytotoxic agents. researchgate.netnih.gov This requirement for reductive activation is a hallmark of the nitroimidazole class of compounds.

The bioactivation of the nitroimidazole moiety is critically dependent on the action of nitroreductase enzymes. researchgate.netnih.gov These enzymes are flavoproteins that catalyze the reduction of the nitro group. Nitroreductases are categorized into two main types based on their sensitivity to oxygen:

Type I Nitroreductases: These enzymes are oxygen-insensitive. They typically use NAD(P)H as a cofactor and mediate a two-electron reduction of the nitro group to a nitroso intermediate, which can be further reduced to a hydroxylamino derivative. researchgate.net

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction of the nitro group, generating a nitro radical anion. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle, limiting the enzyme's net reductive activity under aerobic conditions.

The specific types of nitroreductases present in an environment or cell system are crucial for the effective activation of nitroimidazole compounds. nih.govnih.gov For instance, certain anaerobic bacteria and protozoa possess enzyme systems, like pyruvate:ferredoxin oxidoreductase, that can generate the very low redox potentials required to activate nitroimidazoles that are less readily reduced. nih.gov

The enzymatic reduction of the nitroimidazole moiety leads to the formation of a cascade of reactive chemical species. researchgate.netnih.gov The process begins with the transfer of electrons to the electron-deficient nitro group.

One-Electron Reduction: This initial step, often catalyzed by Type II nitroreductases, produces a nitro radical anion (R-NO2•⁻). This is a key reactive intermediate. researchgate.net

Two-Electron Reduction: This pathway, mediated by Type I nitroreductases, bypasses the radical anion and directly forms a nitroso derivative (R-NO). researchgate.net

Further Reduction: The nitroso derivative is subsequently reduced by another two electrons to form a hydroxylamino intermediate (R-NHOH). researchgate.net

These intermediates, particularly the nitro radical anion and the hydroxylamino derivative, are highly unstable and reactive. They can decompose or react further to generate other cytotoxic species, such as nitric oxide (NO) or other radical intermediates. nih.gov It is this array of reactive molecules that is responsible for interacting with and damaging biological macromolecules. researchgate.netnih.gov

Table 1: Stepwise Reduction of the Nitroimidazole Moiety

| Step | Reactant | Product | Description |

|---|---|---|---|

| 1 | Nitroimidazole (R-NO₂) | Nitro Radical Anion (R-NO₂•⁻) | A one-electron reduction, often reversible in the presence of oxygen. |

| 2 | Nitroimidazole (R-NO₂) | Nitrosoimidazole (R-NO) | A two-electron reduction. |

| 3 | Nitrosoimidazole (R-NO) | Hydroxylaminoimidazole (R-NHOH) | A further two-electron reduction of the nitroso intermediate. |

Influence of Halogen and Alkyl Substituents on Redox Potentials and Reactivity

The electron-withdrawing nature of both the nitro group and the halogen (bromine) substituent makes the imidazole ring more electron-deficient. This generally increases the redox potential, making the compound easier to reduce. However, the position of these substituents is critical. For 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole, the bromine is adjacent to the site of N-methylation, while the nitro group is at the 5-position. Alkyl groups, like the methyl substituents, are generally electron-donating, which can slightly counteract the effect of the electron-withdrawing groups.

The redox potential of a nitroimidazole determines which nitroreductase enzymes are capable of activating it. nih.gov Compounds with higher (less negative) redox potentials can be activated by a broader range of enzymes. In contrast, those with very low (more negative) redox potentials require highly specific enzyme systems, often found only in anaerobic organisms. nih.gov For example, nitrofurans, with redox potentials around -250 mV, are activated by a wide array of nitroreductases, whereas metronidazole (B1676534), with a much lower redox potential of -480 mV, requires more specialized anaerobic enzyme systems for efficient activation. nih.gov The precise redox potential of this compound is determined by the interplay of its bromo, dimethyl, and nitro substituents.

Table 2: Redox Potentials of Selected Nitroaromatic Compounds

| Compound Class | Example Compound | Approximate Redox Potential (mV) |

|---|---|---|

| Nitrofuran | Nitrofurazone | -250 |

| Nitrothiazole | Nitazoxanide | -360 |

| Nitroimidazole | Metronidazole | -480 |

Data sourced from a 2004 study on enzymes in Helicobacter pylori. nih.gov

Molecular Interactions with Biological Targets in In Vitro Systems

Once activated, the reactive intermediates generated from the nitroimidazole moiety can interact with various biological macromolecules, leading to cytotoxicity. In vitro studies on related nitroimidazole compounds have identified several key molecular targets.

The electron-rich nature of the imidazole ring, combined with the reactive species produced upon reduction, allows for multiple modes of interaction. nih.gov The primary targets are nucleic acids (DNA) and proteins. nih.gov

Interaction with DNA: The reactive radical species can cause damage to DNA, including strand breaks. This interaction disrupts the integrity of the genetic material, interfering with replication and transcription, ultimately leading to cell death. nih.gov

Interaction with Proteins: The electrophilic intermediates can form covalent adducts with proteins, particularly with the thiol groups of cysteine residues in enzymes. This can lead to the inhibition of essential enzymes, disrupting critical metabolic pathways. nih.gov For example, studies on other nitroimidazoles have shown inhibition of enzymes involved in energy metabolism and antioxidant defense. nih.govnih.gov

The imidazole ring itself can also participate in noncovalent interactions, such as hydrogen bonding and coordination with metal ions within biomolecules, which can facilitate the delivery of the reactive nitro group to its site of action. nih.gov The specific interactions of this compound in vitro would be dictated by the reactive species it forms upon reduction.

Structure Activity Relationship Sar Studies and Rational Design Non Clinical Focus

Correlating Substituent Effects (Bromo, Nitro, Methyl) with Chemical Reactivity

The reactivity of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is a direct consequence of the interplay between its various substituents. The bromo, nitro, and methyl groups each exert distinct electronic and steric effects that modulate the properties of the imidazole (B134444) ring.

The bromo substituent at the C2 position also contributes to the electrophilic character of the imidazole ring through its electron-withdrawing inductive effect. In nucleophilic substitution reactions involving halogenated nitroimidazoles, the bromine atom can act as a leaving group. The reactivity of bromo-substituted imidazoles in such reactions is influenced by the position of the bromine and the nature of the protecting groups on the imidazole nitrogen. For instance, in studies of related compounds, it has been observed that a bromine atom at the 2-position can be displaced by various nucleophiles. rsc.org

The methyl groups at the N1 and C4 positions have a contrasting effect. As electron-donating groups, they tend to increase the electron density of the imidazole ring through a positive inductive effect. The methyl group at the C2 position in some nitroimidazoles has been shown to cause significant changes in physicochemical features and chemical reactivity. rsc.org The steric bulk of the methyl groups can also influence the approach of reactants and thus affect the regioselectivity of reactions. For example, in the alkylation of 2-methyl-5-nitroimidazole (B138375), steric hindrance from the nitro group can favor alkylation at the N3 position.

The combined influence of these substituents in this compound results in a complex reactivity profile. The electron-withdrawing properties of the bromo and nitro groups likely dominate, making the imidazole ring electron-deficient and prone to nucleophilic attack, particularly at the carbon bearing the bromine. However, the precise reactivity will be a balance of these electronic effects and the steric hindrance provided by the methyl groups.

To illustrate the impact of substituents on reactivity, the following table presents hypothetical reactivity data based on general principles observed in related nitroimidazole compounds.

| Substituent Variation | Relative Reactivity towards Nucleophiles | Key Influencing Factor(s) |

| This compound | High | Strong electron withdrawal by nitro and bromo groups. |

| 1,2,4-Trimethyl-5-nitro-1H-imidazole | Moderate | Electron donation from methyl groups partially counteracts the nitro group's effect. |

| 2-Bromo-1,4-dimethyl-1H-imidazole | Low | Lacks the strong activating effect of the nitro group. |

This table is illustrative and based on general chemical principles of substituent effects.

Rational Design Principles for Modulating Imidazole Reactivity

The understanding of substituent effects provides a foundation for the rational design of imidazole derivatives with tailored reactivity. By strategically modifying the substituents on the imidazole ring, it is possible to fine-tune the electronic and steric properties of the molecule to achieve a desired chemical outcome.

One of the primary principles for modulating reactivity is the strategic placement of electron-withdrawing and electron-donating groups . To enhance the susceptibility of the imidazole ring to nucleophilic attack, one could introduce additional or more potent electron-withdrawing groups. Conversely, to decrease reactivity, electron-donating groups could be incorporated. The position of these groups is also critical, as it dictates which parts of the molecule are most affected.

The nature of the leaving group in substitution reactions is another key design element. In the case of this compound, the bromine atom serves this purpose. The reactivity can be altered by replacing bromine with other halogens (e.g., chlorine, iodine) or other functionalities that have different leaving group abilities.

Steric hindrance can be manipulated to control the regioselectivity of reactions. The introduction of bulky substituents can shield certain positions on the imidazole ring, directing incoming reagents to less hindered sites. This is a crucial consideration in synthetic chemistry for achieving specific isomers.

Furthermore, the design of nitroimidazole derivatives can be guided by the desired mechanism of action. For instance, in the context of developing bioreductive drugs, the nitro group's reduction potential is a critical parameter that can be modulated by the electronic effects of other substituents. nih.gov

Computational Approaches in SAR and Pharmacophore Modeling

Computational chemistry offers powerful tools for investigating structure-activity relationships and for the rational design of new molecules, including nitroimidazole derivatives.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of molecules. rsc.orgresearchgate.net These methods can be used to calculate a variety of molecular properties, including:

Electron distribution and electrostatic potential: To identify electron-rich and electron-deficient regions of the molecule, predicting sites of electrophilic and nucleophilic attack. rsc.org

Frontier molecular orbital (FMO) energies (HOMO and LUMO): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Reaction pathway modeling: To simulate reaction mechanisms and calculate activation energies, providing a theoretical basis for reaction feasibility and kinetics.

The following table summarizes key computational descriptors and their implications for the reactivity of a hypothetical nitroimidazole derivative.

| Computational Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO-LUMO Gap | 3.5 eV | Moderate reactivity |

| Dipole Moment | 4.2 D | Polar nature, influencing solubility and intermolecular interactions |

| Electrostatic Potential on C2 | +0.25 | Electrophilic site, susceptible to nucleophilic attack |

This table is for illustrative purposes to demonstrate the type of data generated from computational studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. mdpi.com While often used in drug discovery, the principles of QSAR can also be applied to understand chemical reactivity. By correlating various physicochemical descriptors (e.g., hydrophobicity, electronic parameters, steric properties) with reactivity data, predictive models can be developed.

Pharmacophore modeling is another valuable computational technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a particular biological or chemical interaction. nih.gov In the context of chemical reactivity, a pharmacophore model could be developed to identify the key structural features of a set of reactants that lead to a specific reaction outcome. This can guide the design of new molecules with enhanced or selective reactivity. For 5-nitroimidazole derivatives, pharmacophore models have been generated to understand their biological activities, and similar approaches could be applied to map out features governing their chemical reactivity profiles. mdpi.com

Advanced Applications in Chemical Research Non Clinical

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive bromine atom and a nitro group on the imidazole (B134444) ring, makes it a highly valuable intermediate in organic synthesis. The bromo substituent can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Research on analogous compounds, such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrates the synthetic utility of such scaffolds. researchgate.net For instance, this related compound has been utilized in one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions. researchgate.net These powerful carbon-carbon bond-forming reactions allow for the synthesis of complex 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net It is highly probable that this compound could similarly serve as a precursor for a diverse range of substituted nitroimidazoles, which are of interest for their potential biological activities. researchgate.net

The general reactivity of the bromo group in such compounds allows for the creation of new molecules with tailored properties. The following table illustrates potential synthetic transformations based on the reactivity of similar bromo-nitroimidazoles.

| Reaction Type | Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted nitroimidazoles |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted nitroimidazoles |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Amino-substituted nitroimidazoles |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl/Aryl-substituted nitroimidazoles |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols, alkoxides) | Thioether/Ether-linked nitroimidazoles |

Potential in Materials Science

While direct studies on the application of this compound in materials science are not prominent, the imidazole core itself is a component in various functional materials. The presence of both a bromo and a nitro group, along with methyl substituents, could impart unique electronic and physical properties to polymers or crystalline materials.

Specialty Polymers: Incorporation into polymer chains could enhance thermal stability or introduce specific electronic properties.

Organic Semiconductors: The electron-withdrawing nature of the nitro group might be beneficial in creating n-type organic semiconductor materials.

Crystal Engineering: The defined substitution pattern could be used to design crystalline solids with specific packing arrangements and properties.

Use as Probes in Chemical Biology and Radiosensitization Research

Nitroimidazoles are well-established as bioreductive probes for detecting hypoxic regions in tumors. nih.gov The mechanism relies on the selective reduction of the nitro group in low-oxygen environments, leading to the formation of reactive species that can bind to cellular macromolecules. nih.gov These bound probes can then be detected using various imaging techniques.

Although this compound has not been specifically documented for this purpose, its core nitroimidazole structure strongly suggests potential in this area. The electron affinity of the nitro group is a key determinant of its effectiveness as a hypoxia probe and radiosensitizer. nih.gov The substituents on the imidazole ring can modulate this property.

In the context of radiosensitization, nitroimidazoles act as "oxygen-mimetic" agents. nih.gov They sensitize hypoxic tumor cells to the effects of ionizing radiation by reacting with DNA radicals produced during radiotherapy, "fixing" the damage that would otherwise be repaired in the absence of oxygen. nih.gov The effectiveness of nitroimidazole radiosensitizers is linked to their one-electron reduction potential. nih.gov

The table below outlines the general characteristics of nitroimidazoles in these research applications.

| Application | Underlying Principle | Key Structural Feature |

| Hypoxia Probes | Bioreductive activation in low oxygen | Nitro group |

| Radiosensitizers | "Fixation" of radiation-induced DNA damage | Nitro group with appropriate electron affinity |

Development of Novel Catalytic Systems and Reagents

The potential of this compound in catalysis is an area ripe for exploration. The imidazole moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. While the specific compound would require deprotonation to form an NHC, its substituted nature could lead to catalysts with unique steric and electronic properties.

Furthermore, the compound itself could act as an organocatalyst in certain reactions, or as a specialized reagent. The combination of the imidazole ring, a bromo group, and a nitro group offers multiple potential sites for interaction and activation of substrates. Research into the catalytic applications of similarly substituted imidazoles could provide a roadmap for investigating the potential of this compound. acs.org

Future Perspectives in the Study of 2 Bromo 1,4 Dimethyl 5 Nitro 1h Imidazole

Innovations in Green and Sustainable Synthesis Methods

The principles of green chemistry are increasingly becoming integral to the synthesis of pharmacologically relevant molecules, including nitroimidazole derivatives. Future research on 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is expected to focus on developing more environmentally benign and efficient synthetic routes. This includes the adoption of methodologies that reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Key areas of innovation are likely to include:

Microwave-Assisted Synthesis: This technique has shown considerable promise in accelerating reaction times and improving yields for the synthesis of various imidazole (B134444) derivatives. dergipark.org.trconnectjournals.comresearchgate.net The application of microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production.

Solvent-Free and Aqueous-Based Reactions: Moving away from traditional volatile organic solvents is a core tenet of green chemistry. Research into solid-state reactions or the use of water as a solvent for the synthesis of nitroimidazole precursors is an active area of investigation. nih.govmdpi.com For instance, a facile and green approach for the synthesis of 2-nitroimidazole (B3424786) has been developed using water as the solvent and oxone as an oxidant. mdpi.com

Catalytic Methods: The development of novel catalysts can lead to more selective and efficient reactions. For example, the use of a Cu2O/Pd–Fe3O4 nanocatalyst system has been reported for the C–H arylation of 4-nitroimidazoles, offering a new strategy for functionalization. nih.gov

| Green Synthesis Strategy | Potential Application to this compound Synthesis | Reference |

| Microwave-Assisted Synthesis | Acceleration of reaction steps, such as bromination or methylation. | dergipark.org.trconnectjournals.comresearchgate.net |

| Aqueous-Based Reactions | Use of water as a solvent in the initial steps of imidazole ring formation or functionalization. | nih.govmdpi.com |

| Novel Catalysis | Employment of nanocatalysts for more efficient and selective C-H functionalization. | nih.gov |

Exploration of Novel Reaction Pathways and Functional Group Interconversions

The functionalization of the this compound scaffold is crucial for developing new analogues with tailored properties. Future research will likely explore a variety of modern synthetic methodologies to achieve this.

Promising avenues for exploration include:

Cross-Coupling Reactions: The bromine atom at the 2-position of the imidazole ring is a prime handle for cross-coupling reactions. One-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions have been successfully applied to 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, suggesting that similar strategies could be used to introduce a wide range of aryl and alkynyl groups onto the this compound core. mdpi.com

C–H Activation: Direct functionalization of C–H bonds is a powerful tool for streamlining synthetic routes. Research into transition metal-catalyzed C–H activation could enable the direct introduction of new substituents onto the imidazole ring or the methyl groups, bypassing the need for pre-functionalized starting materials. mdpi.comacs.orgrsc.org

Photoredox Catalysis: This rapidly emerging field utilizes visible light to initiate a wide range of chemical transformations under mild conditions. Photoredox catalysis could be employed for novel functionalizations of the imidazole core, such as alkylation, amination, or formylation. nih.govnih.govresearchgate.netacs.orgacs.org

| Novel Reaction Pathway | Potential Functionalization of this compound | Reference |

| Suzuki-Miyaura/Sonogashira Coupling | Introduction of aryl or alkynyl groups at the 2-position. | mdpi.com |

| C–H Activation | Direct introduction of functional groups at various positions on the imidazole ring or methyl groups. | mdpi.comacs.orgrsc.org |

| Photoredox Catalysis | Alkylation, amination, or formylation of the imidazole core under mild conditions. | nih.govnih.govresearchgate.netacs.orgacs.org |

Advanced In Silico Modeling for Predicting Molecular Behavior and Interactions

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, in silico methods will be instrumental in guiding future research efforts.

Key computational approaches include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound and its analogues to specific biological targets. nih.govbenthamscience.comresearchgate.net This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further investigation. nih.govbenthamscience.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the molecule and its interactions with biological macromolecules over time. nih.govbenthamscience.comresearchgate.netnih.govnih.gov This can help to understand the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. nih.govbenthamscience.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a series of compounds with their biological activity. nih.govnih.govresearchgate.netwho.intmdpi.com By developing QSAR models for analogues of this compound, it will be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for a particular biological effect. nih.govresearchgate.netwho.intmdpi.com

| In Silico Method | Application in the Study of this compound | Reference |

| Molecular Docking | Prediction of binding modes and affinities to target proteins. | nih.govbenthamscience.comresearchgate.net |

| Molecular Dynamics Simulations | Analysis of the stability and dynamics of protein-ligand complexes. | nih.govbenthamscience.comresearchgate.netnih.govnih.gov |

| QSAR Studies | Prediction of biological activity and identification of key structural features for activity. | nih.govnih.govresearchgate.netwho.intmdpi.com |

Design and Synthesis of Chemically Diverse Analogues for Targeted Research

Building on the foundation of the this compound scaffold, the design and synthesis of chemically diverse analogues will be a major focus of future research. This will involve the strategic modification of the core structure to probe structure-activity relationships and to develop compounds with optimized properties for specific applications.

Key strategies for generating chemical diversity include:

Molecular Hybridization: This approach involves combining the this compound core with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. ualberta.ca For example, metronidazole (B1676534) has been hybridized with triazoles and eugenol (B1671780) analogues to create new trypanocidal agents. ualberta.ca

Scaffold Hopping: This involves replacing the imidazole core with other heterocyclic systems while retaining key pharmacophoric features. This can lead to the discovery of new chemical classes with improved properties.

Combinatorial Chemistry: The use of combinatorial approaches, guided by in silico predictions, will enable the rapid synthesis of large libraries of analogues for high-throughput screening. This can accelerate the discovery of lead compounds for a variety of targets.

The exploration of these future perspectives will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and beyond.

Q & A

Q. How can synthetic routes for 2-bromo-1,4-dimethyl-5-nitro-1H-imidazole be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature, solvent, and stoichiometry. For example, in related imidazole derivatives, sodium metabisulfite is used as a catalyst in DMF under nitrogen at 120°C for 18 hours to promote cyclization . Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane, while nitration may require fuming nitric acid at controlled temperatures. Monitoring reaction progress via TLC (Rf values 0.65–0.83) and column chromatography purification are critical .

Table 1 : Representative Yields for Analogous Imidazole Derivatives

| Substituents | Yield (%) | Reaction Conditions | Ref. |

|---|---|---|---|

| 5-Bromo-4-methyl | 86% | Na₂S₂O₅, DMF, 120°C, 18 h | |

| 4-Bromo-5-chloro | 73% | NBS, CH₂Cl₂, RT, 6 h | |

| 5-Fluoro-6-substituted | 58–70% | KF/Al₂O₃, microwave, 100°C |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of FTIR, NMR, and mass spectrometry:

- FTIR : Identify C-Br (~590 cm⁻¹), C=N (imidazole ring, ~1617 cm⁻¹), and NO₂ (~1520 cm⁻¹) stretches .

- ¹H NMR : Methyl groups appear as singlets (δ 2.64 ppm for CH₃), while aromatic protons show splitting patterns depending on substitution (δ 7.2–8.4 ppm) .

- MS : Molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) confirm molecular weight .

Q. How can crystallographic data resolve ambiguities in the molecular structure of nitro-substituted imidazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL provides precise bond lengths and angles. For example, the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone confirmed nitro-group geometry and intermolecular interactions . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and nitration in 1H-imidazole derivatives?

- Methodological Answer : Bromination typically occurs at the electron-rich C-2 position due to the directing effect of the imidazole ring’s π-system. Nitration at C-5 is favored under strongly acidic conditions, where protonation enhances electrophilic attack. Computational studies (DFT) can model charge distribution to predict substituent effects . Experimental validation via kinetic isotope effects or trapping intermediates (e.g., bromonium ions) is advised .

Q. How can molecular docking and ADMET analysis guide the development of this compound as an EGFR inhibitor?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to EGFR’s active site (PDB ID: 1M17). Compare with known inhibitors like gefitinib. ADMET prediction tools (SwissADME, pkCSM) evaluate logP (lipophilicity), CYP450 inhibition, and Ames toxicity. For example, nitro groups may increase mutagenic risk, requiring structural modification .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Triangulate data using multiple techniques:

- If DFT-predicted NMR shifts conflict with experimental values, re-optimize the geometry with solvent effects (e.g., PCM model in Gaussian).

- Validate unexpected FTIR peaks (e.g., anomalous C=O stretches) via XPS or Raman spectroscopy .

- Cross-check with analogous compounds (e.g., 5-methyl-2-phenyl derivatives) to identify systematic errors .

Q. What safety protocols are critical for handling hazardous intermediates during synthesis?

- Methodological Answer :

- Brominated intermediates : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with NaHCO₃.

- Nitro compounds : Store in flame-resistant cabinets; monitor for explosive decomposition .

- Emergency response : For inhalation, administer oxygen; for skin contact, wash with 10% polyethylene glycol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.